5-Amino-3-t-butyl-1-(4-chlorobenzyl)pyrazole
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Overview
Description
5-Amino-3-t-butyl-1-(4-chlorobenzyl)pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an amino group, a t-butyl group, and a chlorobenzyl group in this compound makes it a unique and versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-t-butyl-1-(4-chlorobenzyl)pyrazole typically involves the reaction of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or water and catalysts such as p-toluenesulfonic acid (p-TSA) to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization reactions. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-3-t-butyl-1-(4-chlorobenzyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorobenzyl group can be reduced to form benzyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted pyrazoles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Benzyl derivatives.
Substitution: Substituted pyrazoles
Scientific Research Applications
5-Amino-3-t-butyl-1-(4-chlorobenzyl)pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Amino-3-t-butyl-1-(4-chlorobenzyl)pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the t-butyl and chlorobenzyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
5-Amino-1H-pyrazole: Lacks the t-butyl and chlorobenzyl groups, making it less hydrophobic.
3-t-butyl-1H-pyrazole: Lacks the amino and chlorobenzyl groups, reducing its potential for hydrogen bonding.
1-(4-chlorobenzyl)pyrazole: Lacks the amino and t-butyl groups, affecting its overall reactivity
Uniqueness: 5-Amino-3-t-butyl-1-(4-chlorobenzyl)pyrazole is unique due to the combination of its functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C14H18ClN3 |
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Molecular Weight |
263.76 g/mol |
IUPAC Name |
5-tert-butyl-2-[(4-chlorophenyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C14H18ClN3/c1-14(2,3)12-8-13(16)18(17-12)9-10-4-6-11(15)7-5-10/h4-8H,9,16H2,1-3H3 |
InChI Key |
PUYWMQQALUNMDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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